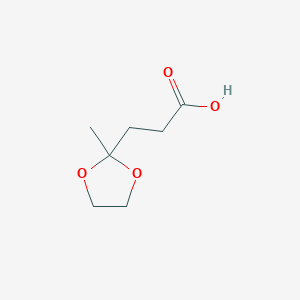
3-(2-甲基-1,3-二氧戊环-2-基)丙酸
描述
Synthesis Analysis
The synthesis of derivatives similar to 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid often involves multiple steps, including esterification, Michael addition, and hydrolysis processes. A notable method described involves the stereocontrolled transformation of d- and l-glyceraldehyde into β-amino acids, showcasing the complexity and precision required in synthesizing such compounds (Fernandez et al., 2006).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray diffraction, plays a crucial role in understanding the precise geometry of these compounds. Studies have detailed the crystalline structures of various derivatives, highlighting the importance of N–H···O hydrogen bonding in determining the compounds' solid-state arrangement (Ting Yao et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid derivatives are diverse, including acetalization, Michael addition, and more. These reactions are pivotal for the functionalization of the compound and for enhancing its reactivity towards desired synthetic targets. The stereochemistry of the 2,4-dimethyl-1,3-dioxolan-2-yl radical, for instance, provides insight into the reaction mechanisms and potential for creating geometrically isomeric products (Kobayashi & Simamura, 1973).
科学研究应用
它可用于制备α-酮酯缩醛,例如2-(2'-甲基-1',3'-二氧戊环-2'-基)丙酸甲酯,如Collins、Choo和Obrist(1990)关于制备β-酮酯缩醛的研究中所示 (Collins, Choo, & Obrist, 1990).
根据Mironiuk-Puchalska、Kołaczkowska和Sas(2008)的研究,它用于合成N-羟基吡咯烷-2-酮衍生物 (Mironiuk-Puchalska, Kołaczkowska, & Sas, 2008).
3-(2-甲基-4-氧代-1,4-二氢喹啉-3-基)丙酸是一种抗菌药物和活性药物成分质量控制的潜在支架,如Zubkov等人(2016)的研究中所探讨的 (Zubkov等人,2016).
Fernandez等人(2006)的研究表明,从d-和l-甘油醛进行立体控制合成可用于研究β-氨基酸 (Fernandez等人,2006).
根据Doll和Erhan(2008)的说法,它可能导致形成新的疏水分子,用于从油脂化学品合成新的表面活性剂 (Doll & Erhan, 2008).
Deutsch、Martin和Lieske(2007)的研究表明,甘油异质催化缩合为环缩醛可产生新的平台化学品和1,3-丙二醇的前体 (Deutsch, Martin, & Lieske, 2007).
根据Kamiński等人(2016)的研究,衍生自该化合物的杂化分子显示出作为新型杂化抗惊厥药和镇痛药的潜力 (Kamiński等人,2016).
Climent、Velty和Corma(2002)报道,可以使用沸石进行2-甲基-2-萘基-4-甲基-1,3-二氧戊环的合成,该化合物具有橙花香味 (Climent, Velty, & Corma, 2002).
Božić等人(2017)的研究表明,其衍生物对HCT116细胞表现出抗增殖作用和抗菌活性 (Božić等人,2017).
Deng Yong(2010)的研究探索了一种改进的合成其衍生物的方法,以期创造更有效的合成方法 (Deng Yong, 2010).
正如Wang等人(2012)所证明的,它可用于在含水溶剂中选择性酯化伯醇 (Wang, Aleiwi, Wang, & Kurosu, 2012).
属性
IUPAC Name |
3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(3-2-6(8)9)10-4-5-11-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYSZAUNEYRNQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448723 | |
| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid | |
CAS RN |
4388-57-2 | |
| Record name | 2-Methyl-1,3-dioxolane-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4388-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


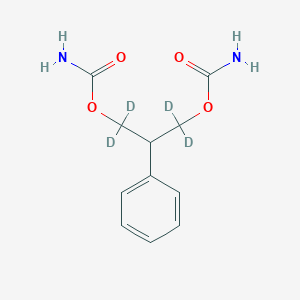
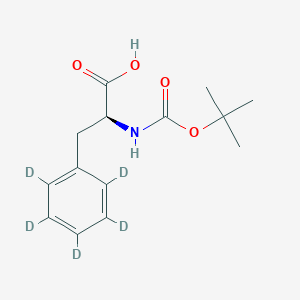
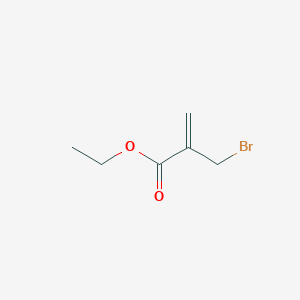
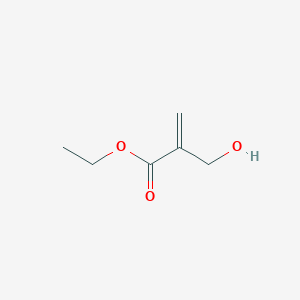
![(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one](/img/structure/B23876.png)




![1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone](/img/structure/B23890.png)
![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)

